molecular formula C9H8F2N2O3 B1493693 3-(4,5-Difluoro-2-nitrophenoxy)azetidine CAS No. 1870458-81-3

3-(4,5-Difluoro-2-nitrophenoxy)azetidine

Cat. No.: B1493693
CAS No.: 1870458-81-3
M. Wt: 230.17 g/mol
InChI Key: UTWOCLNXCQZQJU-UHFFFAOYSA-N
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Description

3-(4,5-Difluoro-2-nitrophenoxy)azetidine is a useful research compound. Its molecular formula is C9H8F2N2O3 and its molecular weight is 230.17 g/mol. The purity is usually 95%.
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Biological Activity

3-(4,5-Difluoro-2-nitrophenoxy)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a difluorinated nitrophenoxy group. This structural configuration is believed to influence its biological activity significantly.

Research indicates that this compound may exert its effects through multiple biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, similar compounds have been noted to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), affecting glucocorticoid metabolism.
  • Cell Signaling Modulation : It may modulate various cell signaling pathways that are crucial for cell growth and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. The compound has demonstrated:

  • Cytotoxicity : In vitro assays indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) at nanomolar concentrations .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells, which is a desirable effect for anticancer agents .

Anti-inflammatory Effects

In models of inflammation, similar azetidine derivatives have shown promising results:

  • Acute Inflammation Models : Compounds related to this compound have exhibited significant anti-inflammatory effects in carrageenan-induced models in rats .
  • Chronic Inflammation : Studies suggest that these compounds can reduce inflammatory markers and improve liver function parameters comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Experimental Findings

StudyModelFindings
In vitro cancer cell linesSignificant cytotoxicity against MCF-7 and HT-29 with IC50 values in the nanomolar range.
Rat models for inflammationDemonstrated anti-inflammatory effects with improved liver enzyme profiles compared to controls.

Toxicological Profile

The toxicity profile of this compound has not been extensively characterized; however, related compounds have shown moderate toxicity levels. Careful evaluation of dosage and long-term effects is necessary in future studies to establish safety profiles.

Properties

IUPAC Name

3-(4,5-difluoro-2-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O3/c10-6-1-8(13(14)15)9(2-7(6)11)16-5-3-12-4-5/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOCLNXCQZQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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